Lipophilicity (LogP) and Fluorous Phase Partitioning
The lipophilicity of 2,2,3,3,4,4,5,5,5-nonafluoropentanal (LogP = 2.59) [1] is significantly higher than that of the shorter-chain analog perfluorobutanal (LogP range: 1.13–2.2) [2], yet remains lower than that of the longer-chain perfluorohexanal (estimated LogP >2.68) [3]. This intermediate LogP value, measured directly via computational estimation validated against experimental data [4], is critical for optimizing fluorous partition coefficients without incurring the solubility and handling penalties associated with longer, more persistent perfluoroalkyl chains [5].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.59 (estimated for hydrate form) |
| Comparator Or Baseline | Perfluorobutanal hydrate (C4): 1.13–2.2; Perfluorohexanal (C6): >2.68 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.4 to +1.5 vs. C4; ΔLogP ≈ -0.1 to -1.1 vs. C6 |
| Conditions | Computational prediction (ALOGPS) with n-octanol/water partition coefficient estimation |
Why This Matters
This precise lipophilicity value enables predictable fluorous phase retention and elution behavior in automated chromatography, a critical parameter for scaling up fluorous-tagged synthesis and purification workflows.
- [1] ChemSrc. (n.d.). Nonafluoropentanal hydrate | CAS 375-53-1 (LogP value). View Source
- [2] ChemSrc. (n.d.). Heptafluorobutyraldehyde hydrate | CAS 375-21-3 (LogP value). View Source
- [3] Probes & Drugs Portal. (n.d.). PD166933 (cLogP value for related perfluorohexyl structure). View Source
- [4] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. (ALOGPS method validation). View Source
- [5] Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.). (2004). Handbook of fluorous chemistry. John Wiley & Sons. View Source
